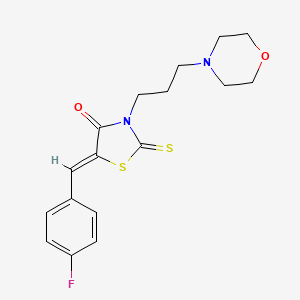
(4-Formyl-3-hydroxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Formyl-3-hydroxyphenyl)boronic acid” is a boronic acid derivative that is commonly used in organic synthesis. It has the molecular formula C7H7BO4 and an average mass of 165.939 Da .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, borinic acids, a subclass of organoborane compounds, are typically synthesized through the addition of organometallic reagents to boranes .Molecular Structure Analysis
The molecular structure of “this compound” consists of a boronic acid group attached to a phenyl ring, which also carries a formyl group and a hydroxyl group .Physical and Chemical Properties Analysis
“this compound” is a solid substance with a molecular weight of 165.94 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Boronic Ester Synthesis and Ligand Development
The synthesis of boronic esters, utilizing (4-Formyl-3-hydroxyphenyl)boronic acid as a precursor, showcases its role in developing novel compounds with potential applications in catalysis and material sciences. For instance, the formation of a novel boronic ester of a Schiff base, demonstrating high stability and air handling capability due to its B–N and B–O bonds, highlights its utility in creating stable, functional materials (Özçelik & Gül, 2012).
Drug Delivery Systems
The compound's utility in the development of glucose-responsive polymeric insulin delivery systems, through the interaction between cyclic diols and boronic acids, underscores its potential in creating smart therapeutic delivery platforms. This research emphasizes how boronic acid moieties within nanoparticles can facilitate sustained insulin release, indicative of its applications in responsive drug delivery mechanisms (Siddiqui et al., 2016).
Sugar Binding and Sensing
A class of carbohydrate-binding boronic acids was discovered to complex with glycopyranosides under physiologically relevant conditions, highlighting the application of this compound derivatives in designing oligomeric receptors and sensors for cell-surface glycoconjugates. This capability is crucial for selective recognition and sensing applications, particularly in biomedical diagnostics (Dowlut & Hall, 2006).
Chemical Synthesis and Material Development
Research into amino-3-fluorophenyl boronic acid derivatives from this compound showcases its importance in synthesizing new boronic acid derivatives. These derivatives hold significant promise in the synthesis of biologically active compounds and the development of glucose sensing materials, indicating its wide-ranging applications in synthetic chemistry and materials science (Das et al., 2003).
Boronic Acid Catalysis
The application of boronic acids, including this compound, as catalysts in various organic reactions demonstrates their utility beyond reagents in transition metal-catalyzed transformations. Their role in catalyzing the activation of hydroxy functional groups for direct transformation into useful products under mild conditions presents new avenues in catalysis research (Hall, 2019).
Orientations Futures
While specific future directions for “(4-Formyl-3-hydroxyphenyl)boronic acid” were not found in the search results, boronic acids and their derivatives continue to be a topic of research due to their utility in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry .
Mécanisme D'action
Target of Action
The primary target of (4-Formyl-3-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organoboron group to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound’s reactivity and stability are influenced by its physical and chemical properties
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . For instance, the rate of its reaction is considerably accelerated at physiological pH . Additionally, its stability and reactivity can be affected by the presence of other substances in the environment .
Analyse Biochimique
Biochemical Properties
(4-Formyl-3-hydroxyphenyl)boronic acid interacts with various enzymes and proteins. It is used as an inhibitor of serine protease and kinase enzymes, which are known to increase the growth, progression, and metastasis of tumor cells . The nature of these interactions is largely due to the ability of boronic acid to convert from sp2 trigonal hybridization to tetrahedral sp3 form .
Cellular Effects
Given its role as an inhibitor of serine protease and kinase enzymes, it is likely to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Propriétés
IUPAC Name |
(4-formyl-3-hydroxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJFGZSXIIEXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2770340.png)
![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770342.png)
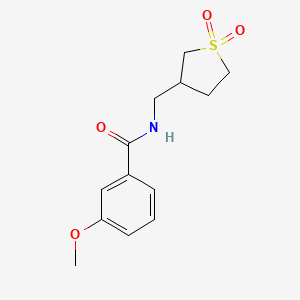
![N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2770345.png)
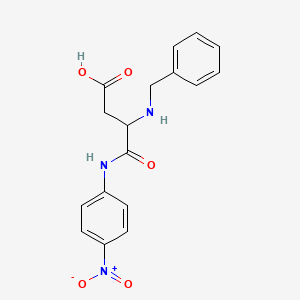
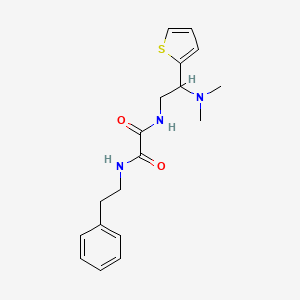
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2770349.png)
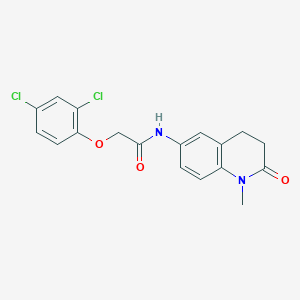


![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2770356.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one](/img/structure/B2770357.png)

